N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride
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Overview
Description
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylmethyl group, a piperidine ring, and a nicotinamide moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinamide moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the purification of intermediates through crystallization or chromatography to ensure high purity and yield. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide
- 6-Piperidin-4-ylnicotinamide
- Nicotinamide derivatives
Uniqueness
N-(Cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride stands out due to its unique combination of a cyclopropylmethyl group, a piperidine ring, and a nicotinamide moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2ClH/c19-15(18-9-11-1-2-11)13-3-4-14(17-10-13)12-5-7-16-8-6-12;;/h3-4,10-12,16H,1-2,5-9H2,(H,18,19);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOEVOQVXFPFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CN=C(C=C2)C3CCNCC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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